molecular formula C23H27N3O4S B2456628 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941929-64-2

2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2456628
CAS No.: 941929-64-2
M. Wt: 441.55
InChI Key: VCBGXGGMEPZQBA-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-9-8-10-17(2)22(16)26-23(28)25(15-21(27)24-14-7-6-11-18(24)3)19-12-4-5-13-20(19)31(26,29)30/h4-5,8-10,12-13,18H,6-7,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGXGGMEPZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as compound A , belongs to the class of benzo-thiadiazine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology. This article will delve into the biological activity of compound A, supported by research findings, case studies, and data tables.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N4O3S
  • Molecular Weight : 368.47 g/mol

Structural Features

The structural features of compound A include:

  • A benzo-thiadiazine core that contributes to its pharmacological properties.
  • Substituents such as a dimethylphenyl group and a methylpiperidinyl moiety that may influence its biological interactions and receptor affinities.

Pharmacological Profile

Compound A has been studied for various pharmacological effects:

  • Anticancer Activity : Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Compound A has shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL .
  • CNS Activity : Preliminary studies suggest that compound A may have central nervous system (CNS) effects. It was evaluated for anxiolytic-like activity in animal models, showing potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compound A. Modifications on the phenyl and piperidinyl groups have been explored to enhance potency and selectivity. For instance:

  • Substituting different alkyl groups on the piperidine ring has been linked to improved binding affinity to specific receptors involved in neuropharmacology.
  • Variations in the thiadiazine structure have also been correlated with enhanced anticancer activity, suggesting that specific modifications can yield more potent derivatives .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Compound A was identified as one of the top candidates due to its ability to significantly reduce spheroid size compared to controls. The study highlighted its potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Pharmaffiliates, compound A was tested alongside standard antibiotics against resistant strains of bacteria. Results indicated that compound A had comparable or superior efficacy against certain strains, making it a candidate for further investigation in drug development aimed at combating antibiotic resistance .

Table 1: Biological Activities of Compound A

Activity TypeTest SystemResultReference
AnticancerVarious cancer cell linesIC50 < 10 µM
AntimicrobialGram-positive bacteriaMIC = 8 - 32 µg/mL
CNS ActivityAnimal modelsAnxiolytic-like effects

Table 2: Structure-Activity Relationships

Modification TypeChangeEffect on Activity
Piperidine SubstituentMethyl vs EthylIncreased potency
Thiadiazine VariantSubstituted vs UnsubstitutedEnhanced anticancer activity

Scientific Research Applications

The compound 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals. This article explores its scientific research applications, including synthesis methods, biological activities, and case studies.

Structure and Composition

The compound's molecular formula is C16H22N2O3SC_{16}H_{22}N_2O_3S, with a molecular weight of approximately 306.43 g/mol. Its structure features a benzo[e][1,2,4]thiadiazine core, which is characterized by the presence of sulfur and nitrogen atoms within a cyclic framework.

Antimicrobial Activity

Research has demonstrated that compounds within the thiadiazine class exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiadiazines can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Thiadiazines have also been investigated for their anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The compound's ability to target specific cancer pathways may provide a basis for further development into therapeutic agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiadiazines. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica explored the antimicrobial efficacy of a series of thiadiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer applications, researchers synthesized a range of thiadiazine derivatives and tested their effects on human breast cancer cell lines. The study found that specific modifications to the thiadiazine structure enhanced cytotoxicity and induced apoptosis in cancer cells while sparing normal cells, highlighting their selective anticancer activity .

Case Study 3: Neuroprotection

A recent investigation assessed the neuroprotective properties of a novel thiadiazine derivative in a rat model of ischemic stroke. The results showed significant reductions in infarct size and improvements in neurological function post-treatment, suggesting that this compound could be further developed for treating stroke-related injuries .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzothiadiazine cores. Key steps include alkylation of the thiadiazine nitrogen with 2-(2-methylpiperidin-1-yl)-2-oxoethyl groups and aromatic substitution for the 2,6-dimethylphenyl moiety. To improve yields:
  • Use catalysts like Pd(OAc)₂ for coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .
  • Optimize solvent polarity (e.g., DMF for solubility of intermediates) and temperature (60–80°C for amide bond formation) .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer:
  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold) .
  • Structural Confirmation: Combine 1H^1H/13C^13C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer:
  • Target-Based Assays: Use enzyme inhibition assays (e.g., fluorescence-based) if targeting kinases or proteases.
  • Cell-Based Assays: Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
  • Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration to avoid solvent toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace 2,6-dimethylphenyl with halogenated aryl groups) and compare bioactivity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., COX-2 or GPCRs) .
  • Data Analysis: Use IC₅₀ values from dose-response curves to rank substituent contributions to potency .

Q. How should contradictory data on metabolic stability be resolved?

  • Methodological Answer:
  • In Vitro Metabolism: Use liver microsomes (human or murine) with LC-MS/MS to identify major metabolites. Compare half-life (t₁/₂) across studies .
  • Experimental Controls: Standardize assay conditions (e.g., NADPH concentration, incubation time) to reduce variability .
  • Cross-Study Validation: Replicate conflicting experiments using identical batches of compound and cell lines .

Q. What experimental designs are robust for evaluating long-term toxicity?

  • Methodological Answer:
  • In Vivo Models: Use randomized block designs (e.g., split-plot for dose/time variables) in rodent studies .
  • Endpoints: Monitor organ weight, histopathology, and serum biomarkers (ALT, creatinine) over 6–12 months .
  • Statistical Power: Ensure n ≥ 8 per group and apply ANOVA with post-hoc Tukey tests to detect subtle effects .

Q. How can environmental fate studies be structured to assess ecological risks?

  • Methodological Answer:
  • Compartmental Analysis: Use OECD 308 guidelines to measure biodegradation in water/soil systems via HPLC-UV .
  • Bioaccumulation: Calculate logP (experimentally via shake-flask method) to predict accumulation in aquatic organisms .
  • Trophic Transfer: Expose Daphnia magna to sublethal doses and track biomagnification in predator-prey models .

Data Contradiction & Reproducibility

Q. What strategies address inconsistencies in reported IC₅₀ values across studies?

  • Methodological Answer:
  • Standard Reference Compounds: Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Inter-laboratory Validation: Share compound batches and protocols via collaborative networks to identify procedural discrepancies .
  • Meta-Analysis: Use PRISMA guidelines to aggregate data, adjusting for variables like cell passage number or serum concentration in culture media .

Q. How can computational predictions of binding affinity be reconciled with experimental results?

  • Methodological Answer:
  • Force Field Optimization: Refine docking parameters (e.g., solvation effects in AMBER) to better match experimental ΔG values .
  • Mutagenesis Studies: Validate predicted binding residues via alanine scanning and SPR-based affinity measurements .

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